molecular formula C27H20N4OS2 B15009758 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B15009758
M. Wt: 480.6 g/mol
InChI Key: IMISIJQAQUKLCT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 4,6-diphenylpyrimidine moiety linked via a sulfanyl group to an acetamide backbone, which is further substituted with a 4-phenyl-1,3-thiazol-2-yl group.

Properties

Molecular Formula

C27H20N4OS2

Molecular Weight

480.6 g/mol

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C27H20N4OS2/c32-25(31-27-30-24(17-33-27)21-14-8-3-9-15-21)18-34-26-28-22(19-10-4-1-5-11-19)16-23(29-26)20-12-6-2-7-13-20/h1-17H,18H2,(H,30,31,32)

InChI Key

IMISIJQAQUKLCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyrimidine Moiety Introduction: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the thiazole intermediate.

    Acetamide Group Addition: The final step involves the acylation of the thiazole-pyrimidine intermediate with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the pyrimidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acetamide derivatives, focusing on substituent variations, physicochemical properties, and biological activities. Key analogs include:

Structural Analogs with Pyrimidine-Thiazole Frameworks

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide C₂₁H₁₆N₄O₂S₂ 420.51 4-Hydroxy on pyrimidine Not reported; structural similarity suggests potential solubility enhancement
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(5-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS 306.37 4,6-Dimethylpyrimidine; 5-methylpyridyl Synthesized via ethanol reflux; crystallography via SHELXL
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 325.77 4,6-Diaminopyrimidine; 4-chlorophenyl Structural data available; potential solubility modulation via amino groups

Analogs with Antimicrobial Activity

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
2-((4-(4-Chlorofuran-2-yl)thiazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide (9c) C₂₅H₁₇ClN₆O₂S 521.01 Nitro-substituted thiazole; chlorofuran MIC against B. subtilis: 6.25 µg/mL (superior to chloramphenicol)
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (38) C₁₁H₁₀FN₃OS 251.28 Triazole; 2-fluorobenzyl MIC: 32 µg/mL (antibacterial)

Enzyme Inhibitors

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
SirReal2 (2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)thiazol-2-yl]acetamide) C₂₂H₂₀N₄OS₂ 444.55 Naphthalenylmethyl; dimethylpyrimidine SIRT2 inhibitor; IC₅₀: 0.13 µM

Key Observations

Substituent Impact on Activity: Pyrimidine Modifications: The 4,6-diphenyl substitution in the target compound likely enhances π-π stacking interactions in biological targets compared to dimethyl (e.g., SirReal2) or diaminopyrimidine analogs . Thiazole vs. Triazole: Thiazole-containing analogs (e.g., 9c) show potent antimicrobial activity, while triazole derivatives (e.g., compound 38) exhibit moderate efficacy, suggesting the thiazole moiety is critical for target binding .

Synthetic Routes: Most analogs are synthesized via nucleophilic substitution between thiol-containing pyrimidines and chloroacetamides under refluxing ethanol or ultrasonication .

Structural Characterization :

  • Crystal structures of analogs (e.g., ) confirm planar acetamide backbones and perpendicular aromatic rings, features that may influence molecular packing and solubility .

Biological Targets :

  • SIRT2 inhibition (SirReal2) and antimicrobial activity (9c) highlight the versatility of this scaffold in targeting diverse pathways .

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